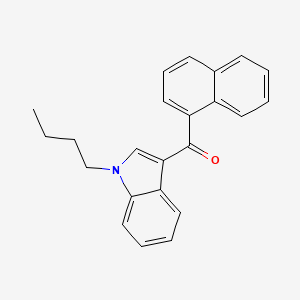

1-Butyl-3-(1-naphthoyl)indole

Beschreibung

Contextualization within Naphthoylindole Synthetic Cannabinoids

The naphthoylindoles represent a large and significant class of synthetic cannabinoids that emerged from research efforts to develop potent and selective ligands for cannabinoid receptors. aldp.ie These compounds are characterized by a 3-(1-naphthoyl)indole (B1666303) core structure. benchchem.com The variability within this chemical family arises from substitutions at two primary locations: the nitrogen of the indole (B1671886) ring, typically involving alkyl chains of varying lengths, and substitutions on the naphthoyl ring itself. nih.govbenchchem.com

These structural modifications significantly influence a compound's pharmacological profile, including its binding affinity for and efficacy at the CB1 and CB2 receptors. nih.govresearchgate.net 1-Butyl-3-(1-naphthoyl)indole (B1673181) (JWH-073) is a primary example, representing the N-butyl derivative of the parent 3-(1-naphthoyl)indole structure. benchchem.com It is closely related to other members of the JWH series, most notably JWH-018, which features a pentyl chain instead of a butyl chain. This seemingly minor difference in the length of the alkyl chain results in distinct pharmacological properties, illustrating a key aspect of the structure-activity relationships within this class. The shorter butyl chain in JWH-073 generally leads to a lower binding affinity for the CB1 receptor compared to the pentyl chain of JWH-018. benchchem.com

| Feature | This compound (JWH-073) | 1-Pentyl-3-(1-naphthoyl)indole (JWH-018) |

|---|---|---|

| Alkyl Chain | Butyl (4-carbon) | Pentyl (5-carbon) |

| CB1 Receptor Affinity (Kᵢ) | ~8.9–12.9 nM frontiersin.org | ~9 nM benchchem.com |

| Key Characteristic | Shorter alkyl chain results in faster metabolic clearance. benchchem.com | High CB1 affinity is linked to potent psychoactive effects in research models. benchchem.com |

Historical Perspective of its Research and Development

The development of synthetic cannabinoids dates back to the mid-20th century, with initial research focusing on classical cannabinoids that structurally resembled Δ⁹-tetrahydrocannabinol (THC). wikipedia.orgaldp.ie Over the decades, research expanded to non-classical cannabinoids and eventually, in the 1990s, to the aminoalkylindoles. aldp.ieymaws.com

The "JWH" series of compounds is named after Dr. John W. Huffman at Clemson University, whose laboratory synthesized hundreds of novel cannabinoid ligands for research purposes. wikipedia.org JWH-073 was created as part of a systematic investigation into the endocannabinoid system. The primary goal of this research was to design and evaluate novel molecules to map the structure-activity relationships (SAR) of the CB1 and CB2 receptors. nih.govnih.gov These studies were crucial for understanding how structural features, such as the length of the N-alkyl chain, influenced a compound's ability to bind to and activate cannabinoid receptors. nih.govresearchgate.net

In the late 2000s, forensic chemists identified JWH-073, alongside its analogue JWH-018, as an active ingredient in various herbal smoking blends marketed as "Spice" or "K2". usdoj.govnih.goveuropa.eu This marked a shift from its intended use as a laboratory research tool.

Significance as a Research Tool in Cannabinoid Science

This compound has proven to be an invaluable tool for researchers investigating the cannabinoid system. usdoj.govproquest.com Its utility stems from its properties as a potent agonist that mimics the effects of endogenous cannabinoids and THC, allowing for detailed study of receptor function and physiological effects. usdoj.govsmolecule.com

Receptor Binding and Activity: In vitro studies have consistently shown that JWH-073 binds with high affinity to both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). usdoj.gov Research indicates that its binding affinity (Kᵢ) for the CB1 receptor is approximately 8.9 to 12.9 nM, which is several times higher than that of Δ⁹-THC. frontiersin.org This high affinity makes it a potent tool for probing receptor-mediated signaling pathways. Molecular modeling studies suggest that naphthoylindoles like JWH-073 bind within a hydrophobic pocket of the cannabinoid receptors, with the affinity influenced by aromatic stacking interactions. nih.govresearchgate.net

| Compound | CB1 Receptor Affinity (Kᵢ) | CB2 Receptor Affinity (Kᵢ) | Reference |

|---|---|---|---|

| JWH-073 | 8.9 ± 1.8 nM | 38.3 ± 3.4 nM | frontiersin.org |

| Δ⁹-THC | 40.7 ± 1.7 nM | 36.4 ± 11.0 nM | frontiersin.org |

Use in Structure-Activity Relationship (SAR) Studies: JWH-073 is a cornerstone compound in SAR studies of the naphthoylindole class. By comparing its activity to that of analogues with different alkyl chain lengths (e.g., JWH-018 with a pentyl chain) or substitutions on the naphthoyl ring, researchers have been able to delineate the structural requirements for optimal receptor interaction. nih.govresearchgate.net These studies have shown that even minor changes to the molecule can significantly alter its affinity and selectivity for CB1 versus CB2 receptors. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHHHSMPMLNVGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175042 | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208987-48-8 | |

| Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-073 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 208987-48-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JWH-073 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Butyl-3-(1-naphthoyl) indole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 1-Butyl-3-(1-naphthoyl)indole (B1673181)

The synthesis of this compound can be approached in a convergent manner, where the final molecule is assembled from key precursors. The primary routes involve the formation of the indole (B1671886) core, followed by sequential or strategically ordered functionalization at the nitrogen (N-1) and carbon (C-3) positions.

The synthesis of the parent indole ring is a foundational step in many synthetic routes. While numerous methods exist for constructing indole rings (e.g., Fischer, Bischler-Möhlau, Reissert syntheses), for the production of this compound and its analogs, commercially available indole is commonly used as the starting precursor. The core reactions then focus on the substitution at the N-1 and C-3 positions of this pre-formed indole ring.

The introduction of the butyl group at the N-1 position of the indole ring is a critical step. This N-alkylation can be performed at different stages of the synthesis.

One common strategy involves the direct alkylation of the 3-(1-naphthoyl)indole (B1666303) intermediate. In this approach, the C-3 acylation is performed first, followed by N-alkylation. The reaction typically involves treating 3-(1-naphthoyl)indole with a butylating agent, such as butyl bromide, in the presence of a base like potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Alternatively, the indole ring can be N-alkylated first to produce 1-butylindole, which is then subjected to acylation at the C-3 position. nih.gov This pathway avoids potential side reactions that might occur with the acidic N-H proton during the acylation step. Common approaches for N-alkylation of indoles involve the formation of an indole anion using a strong base, followed by reaction with an alkylating agent. google.com

The acylation of the indole ring at the C-3 position is a key bond-forming reaction in the synthesis of this compound. This is typically achieved through a Friedel-Crafts acylation or a related variant. chemicalbook.com

The most direct method involves the reaction of 1-butylindole with 1-naphthoyl chloride. This electrophilic substitution reaction is generally catalyzed by a Lewis acid. A procedure developed by Okauchi utilizes dimethylaluminum chloride as the Lewis acid, where the indole is stirred with the catalyst before the addition of the acyl chloride. nih.gov This method is reported to proceed through a 3-indolylaluminum intermediate. nih.gov

Another effective method employs tin(IV) chloride (SnCl4) as a catalyst for the regioselective acylation of indole with naphthoyl chloride. cerilliant.com This tin-mediated acylation has been shown to provide significantly higher yields compared to methods using diethylaluminum chloride (Et2AlCl), especially when starting with unsubstituted indole. cerilliant.com The reaction is believed to proceed through an addition complex between the indole and SnCl4. cerilliant.com

The order of N-alkylation and C-3 acylation can be reversed. Synthesis can begin with the Friedel-Crafts acylation of unsubstituted indole with 1-naphthoyl chloride to yield (1H-indol-3-yl)(naphthalen-1-yl)methanone. chemicalbook.com This intermediate is then N-alkylated with a butyl halide to furnish the final product.

| Acylation Method | Lewis Acid/Catalyst | Reactants | Notes |

| Okauchi Procedure | Dimethylaluminum chloride (Me2AlCl) | N-substituted indole, Acyl chloride | Involves pre-complexation of indole with the Lewis acid. nih.gov |

| Grignard-based | Methylmagnesium bromide (MeMgBr) | Indole, 1-Naphthoyl chloride | Forms the indolyl Grignard reagent prior to acylation. chemicalbook.com |

| Tin-mediated Acylation | Tin(IV) chloride (SnCl4) | Indole, 1-Naphthoyl chloride | Offers improved yields and regioselectivity. cerilliant.com |

| Diethylaluminum Chloride | Diethylaluminum chloride (Et2AlCl) | Indole, 1-Naphthoyl chloride | A common Lewis acid for Friedel-Crafts acylation of indoles. chemicalbook.com |

Following the final synthetic step, the crude product requires purification to isolate this compound in high purity. The primary technique employed for this purpose is column chromatography. chemicalbook.comsmolecule.com A common stationary phase is silica (B1680970) gel, with an eluent system typically consisting of a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate. chemicalbook.com

Recrystallization from a suitable solvent, such as methanol, can also be used as a purification method to obtain a crystalline solid product. google.com The purity of the final compound is often confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Approaches for Analog Synthesis and Structural Modification

The synthetic pathways established for this compound are versatile and can be readily adapted to produce a wide array of structural analogs. These modifications are crucial for structure-activity relationship (SAR) studies, which explore how changes in molecular structure affect the compound's properties.

A common point of structural modification is the alkyl chain attached to the indole nitrogen. By substituting butyl bromide with other alkyl halides in the N-alkylation step, a homologous series of N-alkyl-3-(1-naphthoyl)indoles can be synthesized. This has been a key strategy in the development of related compounds to investigate the influence of the N-1 substituent's length and steric bulk. researchgate.net

For instance, JWH-018, a well-known analog, differs from this compound (JWH-073) only by the length of the N-alkyl chain (pentyl vs. butyl). nih.govresearchgate.net The synthesis of JWH-018 follows the same fundamental steps, simply replacing the butylating agent with a pentylating agent like 1-bromopentane. google.com Similarly, analogs with propyl and other alkyl chains have been prepared and studied to establish comprehensive SARs. nih.govresearchgate.net These syntheses can be achieved either by alkylating 3-(1-naphthoyl)indole or by acylating the corresponding N-alkylindole. nih.gov

| Compound Name | N-Alkyl Chain | Chemical Formula | Molecular Weight ( g/mol ) |

| JWH-073 | Butyl | C23H21NO | 327.42 |

| JWH-018 | Pentyl | C24H23NO | 341.45 |

| JWH-007 | Propyl | C22H19NO | 313.40 |

| JWH-398 | Pentyl | C24H23NO | 341.45 |

Substituent Modifications on the Naphthoyl Ring

The structure of this compound, also known as JWH-073, allows for various modifications on the naphthoyl ring to investigate structure-activity relationships (SAR) at cannabinoid receptors. Research has primarily focused on introducing substituents at the C-4 and C-8 positions of the naphthalene (B1677914) moiety to explore the effects of steric and electronic properties on receptor affinity. nih.govresearchgate.net

Studies have been conducted on 1-alkyl-3-(1-naphthoyl)indoles, including analogs of JWH-073, with moderately electron-withdrawing substituents, such as halogens (fluoro, chloro, bromo, and iodo), at the C-4 position. nih.govdrugbank.com The goal of these modifications was to understand how such changes influence the binding affinity for both the CB1 and CB2 cannabinoid receptors. nih.gov For instance, the synthesis of 1-propyl and 1-pentyl-3-(4-halo-1-naphthoyl)indoles allowed for a systematic evaluation of these effects. researchgate.net

In addition to the C-4 position, the steric and electronic effects of substituents at the C-8 position have also been explored through the synthesis of 8-chloro, 8-bromo, and 8-iodo-1-naphthoyl indoles. nih.gov These derivatives were typically prepared by the direct acylation of the appropriately substituted indole with the corresponding 8-halo-1-naphthoyl chloride. nih.gov

Furthermore, other derivatives have been identified, such as the 4'-methyl and 4'-methoxy analogs of JWH-073. wikipedia.org The 4'-methyl derivative, in particular, has been found in synthetic cannabis blends. wikipedia.org While the specific effects of this methyl modification on JWH-073 have not been fully evaluated, the similar addition to the related compound JWH-018 to create JWH-122 resulted in higher affinities for both CB1 and CB2 receptors, suggesting a potential impact of such substitutions. caymanchem.com

Table 1: Examples of Naphthoyl Ring Modifications on JWH Analogs

| Substituent Position | Substituent Group | Compound Series | Purpose of Modification |

|---|---|---|---|

| C-4 | Fluoro, Chloro, Bromo, Iodo | 1-propyl/1-pentyl-3-(1-naphthoyl)indoles | To study the effect of electron-withdrawing groups on receptor affinity. nih.govdrugbank.com |

| C-8 | Chloro, Bromo, Iodo | 1-propyl/1-pentyl-3-(1-naphthoyl)indoles | To study the steric and electronic effects on receptor affinity. nih.gov |

| C-4 | Methyl | JWH-073 analog | Structural analog found in synthetic cannabis blends. wikipedia.orgcaymanchem.com |

Indole Ring Substitutions

Substitutions on the indole ring of this compound and related compounds are primarily studied in the context of metabolism. Phase I metabolism often introduces hydroxyl groups at various positions on the indole moiety. nih.govnih.gov These metabolic modifications are a form of chemical derivatization that occurs in vivo. nih.gov

For JWH-073 and the closely related JWH-018, major metabolites include compounds that are monohydroxylated on the indole ring. nih.gov Studies have identified metabolites with hydroxyl groups at the C-4, C-5, and C-6 positions of the indole structure. nih.govresearchgate.net These hydroxylated derivatives are crucial for analytical detection in biological samples and also retain significant biological activity. nih.govresearchgate.net The formation of these metabolites indicates that the indole ring is susceptible to oxidative functionalization, a key pathway for the biotransformation of these compounds. nih.gov

Table 2: Indole Ring Substitutions (Metabolites) of JWH-073/JWH-018

| Substituent Position | Substituent Group | Metabolite Designation (JWH-018) | Type of Modification |

|---|---|---|---|

| C-4 | Hydroxyl (-OH) | JWH-018 M1 | Metabolic Hydroxylation researchgate.net |

| C-5 | Hydroxyl (-OH) | JWH-018 M2 | Metabolic Hydroxylation researchgate.net |

Regioselective Synthesis Considerations

The synthesis of this compound requires precise control over the position of acylation on the indole ring, a concept known as regioselectivity. The desired product is the C-3 acylated indole, and synthetic methods are chosen to favor this outcome over acylation at other positions, such as the indole nitrogen (N-1).

Two primary synthetic strategies have been developed for the preparation of 1-alkyl-3-(1-naphthoyl)indoles. nih.gov

Alkylation followed by Acylation : This involves first alkylating the indole at the N-1 position with a butyl group, followed by acylation at the C-3 position.

Acylation followed by Alkylation : This route involves first acylating the indole at the C-3 position to form 3-(1-naphthoyl)indole, followed by alkylation of the indole nitrogen. nih.govchemicalbook.com This latter sequence is often preferred. nih.gov

A common method for the initial C-3 acylation involves a Friedel-Crafts-type reaction. In one approach, indole is first treated with a Grignard reagent, such as methylmagnesium bromide, to form the indolyl magnesium bromide salt. nih.govchemicalbook.com This intermediate then reacts with 1-naphthoyl chloride, directing the acylation to the C-3 position. nih.govchemicalbook.com However, yields in this step can be variable, and the resulting 3-acylindole intermediate can be difficult to purify. nih.gov

To improve yields and regioselectivity, alternative Lewis acids have been employed. The use of diethylaluminium chloride in toluene (B28343) for the Friedel-Crafts acylation of indole with 1-naphthoyl chloride has been reported to produce the intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone in high yields (85-93%). chemicalbook.com

More recently, a tin-mediated regioselective acylation has been shown to be highly effective. cerilliant.com This method uses tin(IV) chloride (SnCl4) as a Lewis acid to form an addition complex with indole. Upon the addition of the naphthoyl chloride, the reaction proceeds to completion rapidly, yielding the C-3 acylated product with high efficiency and eliminating the need for N-protection of the indole starting material. cerilliant.com This tin-mediated approach has demonstrated significantly improved yields compared to older methods. cerilliant.com

Once the 3-(1-naphthoyl)indole intermediate is formed, the final step is the N-alkylation. This is typically achieved by reacting the intermediate with an alkyl halide (e.g., 1-bromobutane) in the presence of a base like potassium hydroxide (KOH) in a solvent such as dimethyl sulfoxide (DMSO). nih.govchemicalbook.com

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | JWH-073 |

| 1-Propyl-3-(4-iodo-1-naphthoyl)indole | JWH-423 |

| 2-Methyl-1-propyl-3-(4-iodo-1-naphthoyl)indole | JWH-422 |

| 1-Pentyl-3-(8-iodo-1-naphthoyl)indole | JWH-417 |

| 1-Propyl-3-(4-chloro-1-naphthoyl)indole | JWH-400 |

| 1-Pentyl-3-(1-naphthoyl)indole | JWH-018 |

| 1-Butyl-3-(1-(4-methyl)naphthoyl)indole | JWH-073 4-methylnaphthyl analog; JWH-122 N-butyl analog |

| 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole | JWH-080 |

| (4-Hydroxyl-1-pentyl-1H-indol-3-yl)(napthalen-1-yl)methanone | JWH-018 M1 |

| (5-Hydroxyl-1-pentyl-1H-indol-3-yl)(napthalen-1-yl)methanone | JWH-018 M2 |

| (6-Hydroxyl-1-pentyl-1H-indol-3-yl)(napthalen-1-yl)methanone | JWH-018 M3 |

| (1H-Indol-3-yl)(naphthalene-1-yl)methanone | 3-(1-Naphthoyl)indole |

| 1-Naphthoyl chloride | - |

| Diethylaluminium chloride | - |

| Methylmagnesium bromide | - |

| Tin(IV) chloride | SnCl4 |

| 1-Bromobutane | - |

| Potassium hydroxide | KOH |

Pharmacological Characterization and Receptor Interactions Preclinical

Cannabinoid Receptor Binding Affinity and Efficacy

1-Butyl-3-(1-naphthoyl)indole (B1673181), also known as JWH-073, is a synthetic cannabinoid that interacts with the body's endocannabinoid system. nih.govusdoj.gov Preclinical studies have focused on characterizing its binding affinity and functional activity at the two primary cannabinoid receptors, CB1 and CB2. antoniocasella.eu

JWH-073 demonstrates a high binding affinity for the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system. nih.govmdpi.com This interaction is believed to mediate most of the overt pharmacological effects of cannabinoids. nih.gov In vitro studies have reported its binding affinity (Kᵢ) for the CB1 receptor to be in the low nanomolar range, with values cited as 8.9 ± 1.8 nM and 12.9 ± 3.4 nM. nih.govnih.govfrontiersin.org Another study reported a Kᵢ value of 8.9 ± 1.8 nM at CB1. oup.com This high affinity suggests a potent interaction with the receptor. nih.gov Functionally, JWH-073 acts as a potent and efficacious agonist at CB1 receptors. nih.gov Its activation of CB1 receptors leads to the inhibition of synaptic transmission. nih.gov The effects of JWH-073 that are mediated by the CB1 receptor can be blocked by CB1 receptor antagonists, such as rimonabant (B1662492) and AM-251, confirming the selectivity of its action. nih.govfrontiersin.org

| Compound | Binding Affinity (Kᵢ) at CB1 (nM) | Reference |

|---|---|---|

| JWH-073 | 8.9 ± 1.8 to 12.9 ± 3.4 | nih.govnih.govfrontiersin.org |

| JWH-073 | 8.9 ± 1.8 | oup.com |

| JWH-073 | 9.0 | nih.gov |

JWH-073 also binds to the cannabinoid receptor type 2 (CB2), which is primarily expressed in the periphery and is associated with the immune system. nih.govnih.gov Its affinity for the CB2 receptor is generally lower than for the CB1 receptor, with a reported Kᵢ value of 38.0 ± 24.0 nM. nih.govoup.com Despite this lower affinity, JWH-073 and its human metabolites act as potent agonists at human CB2 receptors (hCB2Rs). nih.govnih.gov Studies have shown that JWH-073 exhibits nanomolar affinity at hCB2Rs and can effectively activate them. nih.govnih.gov

| Compound | Binding Affinity (Kᵢ) at CB2 (nM) | Reference |

|---|---|---|

| JWH-073 | 38.0 ± 24.0 | nih.govoup.com |

| JWH-073 | 38 | nih.gov |

When compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, JWH-073 exhibits a significantly higher binding affinity for the CB1 receptor. usdoj.govnih.govfrontiersin.org Reports indicate that JWH-073 has a four-fold higher affinity for CB1 receptors than Δ⁹-THC. nih.govfrontiersin.org In contrast, its affinity for the CB2 receptor is considered similar to that of Δ⁹-THC. usdoj.gov For comparison, the Kᵢ values for Δ⁹-THC are approximately 40.7 ± 1.7 nM at CB1 and 36.4 ± 10 nM at CB2. oup.com This stronger binding at the CB1 receptor by JWH-073 may contribute to its potent pharmacological effects. oup.com The potency of JWH-073 is, however, considered to be roughly 50% less than that of another synthetic cannabinoid, JWH-018. nih.govfrontiersin.org

| Compound | CB1 Affinity (Kᵢ, nM) | CB2 Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| JWH-073 | 8.9 ± 1.8 | 38.0 ± 24.0 | oup.com |

| Δ⁹-THC | 40.7 ± 1.7 | 36.4 ± 10.0 | oup.com |

| JWH-018 | 9.0 ± 5.0 | 2.94 ± 2.65 | oup.com |

Receptor Agonism and Downstream Signaling Pathways

As an agonist, JWH-073 not only binds to cannabinoid receptors but also activates them, initiating a cascade of intracellular signaling events. nih.govnih.gov

Both CB1 and CB2 receptors are G protein-coupled receptors (GPCRs). nih.govnih.gov The binding of an agonist like JWH-073 induces a conformational change in the receptor, leading to the activation of associated intracellular G proteins. mdpi.comnih.gov Studies have demonstrated that JWH-073 and its metabolites produce G-protein activation in cells expressing human CB2 receptors. nih.govnih.gov This activation is a critical step in the signal transduction pathway that underlies the compound's pharmacological effects. nih.gov

Following G protein activation, downstream signaling pathways are modulated. One of the key pathways affected by cannabinoid receptor activation is the adenylyl cyclase (AC) system. nih.govnih.gov Activation of the Gᵢ/₀ proteins coupled to cannabinoid receptors leads to the inhibition of adenylyl cyclase. nih.gov This enzyme is responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. multispaninc.com By inhibiting adenylyl cyclase, JWH-073 effectively reduces intracellular cAMP levels. nih.govnih.gov Research has shown that JWH-073 produces a concentration-dependent inhibition of cAMP in Chinese Hamster Ovary (CHO) cells expressing CB2 receptors. researchgate.net This modulation of cAMP levels is a key mechanism through which JWH-073 exerts its cellular effects following receptor binding. nih.gov

Receptor Internalization Dynamics

Preclinical research indicates that the dynamics of receptor internalization for this compound (JWH-073) differ from other synthetic cannabinoids like JWH-018. Specifically, JWH-073 is associated with less receptor internalization compared to JWH-018. nih.gov This characteristic is believed to contribute to the prolonged pharmacological effects observed with JWH-073. nih.gov The reduced rate of internalization suggests that the CB1 receptors remain on the cell surface for a longer duration following binding with JWH-073, potentially leading to a sustained signaling cascade.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of this compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies have been crucial in elucidating how specific molecular features influence its interaction with cannabinoid receptors.

Influence of N-Alkyl Chain Length on Receptor Affinity and Selectivity

The N-alkyl chain on the indole (B1671886) ring is a critical determinant of receptor affinity and selectivity for naphthoylindoles. For JWH-073, which possesses an N-butyl chain, research demonstrates a specific profile of receptor binding. Systematic studies on cannabimimetic indoles have shown that the length of this N-1 alkyl chain significantly impacts binding to both CB1 and CB2 receptors. caymanchem.com

Computational studies further support these findings, indicating that increasing the length of the N-linked alkyl chain generally leads to a better predicted binding affinity for the CB1 receptor. nih.gov This is attributed to enhanced hydrophobic interactions within the receptor's binding pocket. While the pentyl chain of the related JWH-018 results in higher CB1 affinity, the butyl chain of JWH-073 still confers potent binding. nih.gov

| Compound | N-Alkyl Chain | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| JWH-073 Analogue | Propyl (C3) | 21 | 71 |

| JWH-073 | Butyl (C4) | 8.9 | 38 |

| JWH-018 | Pentyl (C5) | 9.00 | 2.94 |

Note: Data is compiled from various preclinical studies for illustrative SAR purposes.

Impact of Naphthoyl Moiety Substituents on Receptor Interactions

Modifications to the naphthoyl group of JWH-073 can significantly alter its interaction with cannabinoid receptors. While extensive SAR data for JWH-073 itself is specific, broader studies on the naphthoylindole class provide critical insights. For instance, the position of the linkage to the indole core is crucial; 1-naphthoyl derivatives like JWH-073 generally exhibit high affinity.

Substituents on the naphthalene (B1677914) ring system can modulate both affinity and efficacy. The 4'-methoxy derivative of JWH-073, known as JWH-080, is a potent cannabinoid agonist. wikipedia.org The introduction of a 4'-methyl group to JWH-073 has also resulted in a compound that has been identified in synthetic cannabis blends, suggesting it retains significant cannabinoid activity. wikipedia.org These modifications highlight the sensitivity of the receptor's binding pocket to even minor steric and electronic changes on this part of the molecule.

Indole Ring Substitution Effects on Pharmacological Profile

Substitutions on the indole ring of JWH-073, particularly those resulting from metabolism, have been shown to produce compounds that retain significant biological activity. Phase I metabolism often introduces hydroxyl groups at various positions on the indole nucleus. nih.gov

Studies have investigated the receptor affinity and functional activity of these hydroxylated metabolites. For example, metabolites hydroxylated at the 4, 5, 6, or 7 positions of the indole ring retain a high affinity for the CB1 receptor. nih.gov Some of these metabolites act as neutral antagonists or partial agonists, in contrast to the full agonism of the parent compound, JWH-073. nih.gov This demonstrates that indole ring substitution can dramatically alter the pharmacological profile, modulating not just binding affinity but also the intrinsic activity at the receptor.

| Compound | Indole Substitution | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| JWH-073 | None | 8.9 | 38 |

| JWH-073 4-hydroxyindole | 4-OH | 14.1 | 110 |

| JWH-073 5-hydroxyindole | 5-OH | 6.5 | 41.5 |

| JWH-073 6-hydroxyindole | 6-OH | 9.3 | 43.1 |

| JWH-073 7-hydroxyindole | 7-OH | 23.4 | 172 |

Note: Data is compiled from preclinical metabolic studies.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational chemistry and molecular modeling have provided significant insights into the binding of JWH-073 to the CB1 receptor. Docking simulations place the JWH-073 molecule within the receptor's binding pocket, revealing key interactions that stabilize the complex. nih.gov

Metabolism and Biotransformation Pathways Preclinical

Identification of Primary and Secondary Metabolites

The initial steps in the metabolism of 1-Butyl-3-(1-naphthoyl)indole (B1673181) involve oxidation, leading to the formation of primary and secondary metabolites. These reactions primarily introduce hydroxyl and carboxyl groups to the molecule, increasing its polarity and facilitating subsequent conjugation and excretion.

Hydroxylation is a major metabolic pathway for this compound, occurring at several positions on the molecule, including the indole (B1671886) ring, the N-butyl chain, and the naphthoyl ring. In vitro studies with human liver microsomes have identified various mono-hydroxylated derivatives as the most abundant metabolites nih.gov.

Hydroxylation on the indole ring can occur at positions 5 or 6 nih.gov. Additionally, the butyl side chain is a primary site for hydroxylation, particularly at the terminal (ω) and penultimate (ω-1) positions nih.gov. Hydroxylation can also occur on the naphthoyl moiety nih.gov. The formation of these hydroxylated metabolites is a critical step that not only prepares the molecule for further metabolism but also, in some cases, results in compounds that retain significant biological activity.

Further oxidation of the hydroxylated metabolites, particularly those on the butyl side chain, leads to the formation of carboxylated metabolites. The terminal alcohol group of a hydroxylated butyl chain can be oxidized to a carboxylic acid. This process results in the formation of metabolites such as 4-(3-(1-naphthoyl)-1H-indol-1-yl)butanoic acid.

The hydroxylated and carboxylated metabolites of this compound undergo Phase II conjugation reactions, with glucuronidation being the most prominent pathway nih.gov. In this process, glucuronic acid is attached to the hydroxyl or carboxyl groups of the Phase I metabolites, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) nih.gov. This conjugation significantly increases the water solubility of the metabolites, thereby facilitating their elimination from the body, primarily through urine nih.gov. Studies have identified that the primary hydroxylated metabolites are substrates for both hepatic and extrahepatic UGTs, with glucuronidation occurring on either the hydroxyl group of the indole ring or the hydroxyl or carboxyl terminus of the alkyl side chain nih.gov.

Metabolic Stability and Enzyme Systems Involved

The extensive metabolism of this compound suggests that the parent compound has low metabolic stability. In vitro investigations have identified the key enzyme systems responsible for its biotransformation.

The initial Phase I oxidative metabolism, particularly hydroxylation, is primarily mediated by Cytochrome P450 (CYP) enzymes. Specifically, CYP2C9 and CYP2C19 have been identified as the major enzymes involved in the hydroxylation of this compound researchgate.net.

Following Phase I metabolism, the resulting hydroxylated and carboxylated metabolites are conjugated with glucuronic acid by various UGT isoforms. The major UGT enzymes involved in this Phase II process include UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 nih.govresearchgate.net. These enzymes exhibit a high metabolic capacity for the metabolites, indicating a rapid glucuronidation and subsequent elimination nih.gov.

Pharmacological Activity of Metabolites at Cannabinoid Receptors

Several of the mono-hydroxylated metabolites of this compound have been shown to retain significant affinity for the cannabinoid 1 (CB1) receptor. In particular, metabolites hydroxylated on the butyl chain have demonstrated the ability to bind to and activate the CB1 receptor. This retention of activity is a notable characteristic, as it suggests that the metabolic process does not immediately lead to detoxification but rather can produce a series of active compounds that may prolong or alter the effects of the parent drug. In some cases, these metabolites can act as partial agonists at the CB1 receptor.

Interactive Data Table: Identified Metabolites of this compound and their Characteristics

| Metabolite Type | Site of Modification | Example Metabolite | Pharmacological Activity at CB1 Receptor |

| Hydroxylated | Indole Ring | 5-hydroxy-1-butyl-3-(1-naphthoyl)indole | Active |

| Hydroxylated | Butyl Chain (ω-1) | 1-(4-hydroxybutyl)-3-(1-naphthoyl)indole | Active |

| Hydroxylated | Butyl Chain (ω) | 1-(3-hydroxybutyl)-3-(1-naphthoyl)indole | Active |

| Carboxylated | Butyl Chain | 4-(3-(1-naphthoyl)-1H-indol-1-yl)butanoic acid | Inactive |

| Glucuronidated | Hydroxyl/Carboxyl Groups | Metabolite-glucuronide conjugate | Generally considered inactive and targeted for excretion |

Retention of CB2 Receptor Affinity and Activity

Research has demonstrated that several major human metabolites of JWH-073 exhibit a high binding affinity for CB2 receptors, often in the nanomolar range. nih.govosti.gov These monohydroxylated metabolites, formed through phase I metabolism, are not only capable of binding to the CB2 receptor but also act as potent agonists, initiating intracellular signaling cascades. nih.govosti.gov

One notable finding is that while some metabolites may show a slightly reduced affinity for the CB2 receptor compared to the parent compound, they can still exhibit comparable or even more efficient functional activity. nih.govosti.gov For instance, a major omega hydroxylated metabolite of JWH-073 was found to have a tenfold lower binding affinity than JWH-073 itself. nih.govosti.gov However, this metabolite was equipotent in its ability to regulate adenylyl cyclase activity, a key downstream signaling pathway of the CB2 receptor. nih.govosti.gov This indicates that the metabolite can produce a similar level of functional response at the receptor despite its lower binding affinity.

Furthermore, studies comparing the efficacy of these metabolites to well-known cannabinoid agonists have shown that some JWH-073 metabolites can more efficiently couple CB2 receptors to intracellular signaling pathways. nih.govosti.gov This suggests that even at lower receptor occupancy levels, these metabolites can elicit a robust cellular response. The retention of high affinity and potent agonistic activity at the CB2 receptor by its metabolites underscores the importance of considering these biotransformed products when evaluating the complete pharmacological profile of JWH-073. nih.govosti.gov

The following tables present preclinical data on the binding affinity (Ki) and functional activity (EC50) of JWH-073 and its metabolites at the human CB2 receptor.

Table 1: Binding Affinity of this compound (JWH-073) and its Metabolites at the Human CB2 Receptor

| Compound | Ki (nM) at hCB2R |

| JWH-073 | 3.8 ± 0.5 |

| JWH-073 N-(4-hydroxybutyl) | 2.5 ± 0.3 |

| JWH-073 4-hydroxyindole | 11.2 ± 1.5 |

| JWH-073 5-hydroxyindole | 7.9 ± 0.9 |

| JWH-073 6-hydroxyindole | 4.6 ± 0.6 |

| JWH-073 7-hydroxyindole | 6.3 ± 0.8 |

| JWH-073 8-hydroxyindole | 9.1 ± 1.1 |

Data represents the mean ± standard error of the mean (SEM) of the inhibition constant (Ki) for binding to the human cannabinoid receptor type 2 (hCB2R).

Table 2: Functional Activity of this compound (JWH-073) and its Metabolites at the Human CB2 Receptor

| Compound | EC50 (nM) for G-protein activation |

| JWH-073 | 12.5 ± 2.1 |

| JWH-073 N-(4-hydroxybutyl) | 10.9 ± 1.8 |

| JWH-073 4-hydroxyindole | 25.6 ± 4.3 |

| JWH-073 5-hydroxyindole | 18.9 ± 3.2 |

| JWH-073 6-hydroxyindole | 14.7 ± 2.5 |

| JWH-073 7-hydroxyindole | 16.8 ± 2.8 |

| JWH-073 8-hydroxyindole | 22.4 ± 3.7 |

Data represents the mean ± SEM of the half-maximal effective concentration (EC50) for G-protein activation at the hCB2R.

Preclinical Pharmacological and Neurobehavioral Investigations in Animal Models

Evaluation of Behavioral Parameters

The impact of JWH-073 on spontaneous locomotor activity has yielded varied results depending on the animal model and specific experimental conditions. In mice, acute administration has been demonstrated to transiently decrease motor activity. nih.govnih.gov One study observed a maximal decrease of approximately 48% in motor activity at 25 minutes post-administration. nih.govnih.gov This aligns with the general classification of JWH-073 as inducing hypolocomotion, a common effect for cannabinoid agonists. usdoj.govnih.govfrontiersin.org

Conversely, research in rats has shown a different response at certain doses. One investigation found that JWH-073 significantly increased total locomotor activity in an open field test. frontiersin.orgfrontiersin.org This contrasts with other studies that reported dose-dependent reductions in locomotor activity. frontiersin.org These discrepancies may be attributable to species differences between rats and mice or other variations in experimental protocols. frontiersin.org

Table 1: Effect of 1-Butyl-3-(1-naphthoyl)indole (B1673181) on Locomotor Activity in Rodents

| Animal Model | Observed Effect | Magnitude of Change | Time Point of Max Effect |

|---|---|---|---|

| Mice | Decreased Activity | ~48% decrease | 25 minutes |

JWH-073 consistently produces analgesic effects in animal models, a hallmark of cannabinoid receptor agonists. usdoj.govnih.govfrontiersin.orgsmolecule.com Studies utilizing the tail-flick test, a common method for assessing pain response, have demonstrated that JWH-073 significantly increases the latency to tail withdrawal from a heat source. nih.gov The analgesic effects were noted to be more pronounced following intraperitoneal injection compared to inhalation. nih.gov

Table 2: Analgesic Effect of this compound in the Mouse Tail-Flick Test

| Route of Administration | Mean Tail-Flick Latency (seconds) |

|---|---|

| Inhalation | 4.93 ± 1.03 |

Investigations into the thermoregulatory effects of JWH-073 have established its capacity to induce hypothermia, or a decrease in core body temperature, in animal models. usdoj.govnih.govfrontiersin.org This effect is a component of the classic cannabinoid tetrad. nih.govfrontiersin.org In mice, administration of JWH-073 resulted in a notable reduction in rectal temperature, with similar maximal hypothermic effects observed following both inhalation and intraperitoneal injection. nih.gov

Table 3: Hypothermic Effect of this compound in Mice

| Route of Administration | Mean Rectal Temperature (°C) |

|---|---|

| Inhalation | 32.22 ± 0.20 |

Drug discrimination studies are employed to assess the subjective effects of a compound by training animals to recognize and distinguish it from a vehicle or other drugs. In both rats and monkeys, JWH-073 has been shown to fully substitute for Δ9-THC, indicating that it produces similar subjective effects. usdoj.govnih.govresearchgate.net

In monkeys trained to discriminate Δ9-THC, JWH-073 produced Δ9-THC-like responding. nih.govresearchgate.net The potency of JWH-073 in these studies was found to be comparable to that of Δ9-THC. nih.govresearchgate.net These effects were blocked by a CB1 receptor antagonist, confirming that the discriminative stimulus effects are mediated by the CB1 receptor. nih.gov Similar findings have been reported in rats. usdoj.govnih.gov

Table 4: Potency of JWH-073 in Δ9-THC Discrimination Studies in Monkeys

| Compound | ED₅₀ Value (mg/kg) | Duration of Action (hours) |

|---|---|---|

| JWH-073 | 0.058 | 1 |

| Δ9-THC | 0.044 | 4 |

The effects of JWH-073 on cognitive processes have been investigated, with a particular focus on memory. Studies in mice using the novel object recognition (NOR) test, a method to assess learning and memory, have shown that JWH-073 impairs memory function. nih.govnih.gov Acute administration resulted in altered memory function that was observed for up to 24 hours. nih.govnih.gov In vitro studies support this finding, suggesting that the compound interferes with hippocampal synaptic transmission and long-term potentiation (LTP), a neural mechanism underlying learning and memory. nih.govnih.govresearchgate.net A decrease of approximately 60% in LTP generation was observed, providing a potential mechanism for the observed cognitive impairment. nih.govnih.govresearchgate.net

Electrophysiological Responses in Neural Preparations

In vivo and in vitro electrophysiological studies have provided insights into the neural mechanisms underlying the behavioral effects of JWH-073.

In vivo electroencephalogram (EEG) recordings in mice revealed that JWH-073 significantly alters brain electrical activity. nih.gov In the somatosensory cortex, administration of the compound led to a decrease in the power of alpha (~23%), beta (~26%), and gamma (~26%) bands, alongside an increase in theta (~14%) and delta (~35%) bands. nih.govnih.gov These alterations in brain wave activity persisted far longer than the observable behavioral effects. nih.govfrontiersin.org

In the hippocampus, a brain region critical for memory, JWH-073 induced a significant decrease across all EEG bands for up to two hours. nih.govnih.gov Notably, the delta band showed a significant increase at 5 minutes and again at 24 hours post-administration. nih.govnih.gov

In vitro studies on hippocampal slices further elucidated the compound's impact on synaptic function. JWH-073 was found to induce a depressive effect on field excitatory postsynaptic potentials (fEPSP) in the CA1 region of the hippocampus. nih.gov This indicates an impairment of synaptic transmission, which is consistent with the observed deficits in memory function and LTP generation. nih.gov The steady-state values of fEPSP were significantly reduced to 46.7 ± 1.8, compared to a vehicle baseline of 100 ± 3.6. nih.gov

Table 5: Summary of Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | JWH-073 |

| Delta-9-tetrahydrocannabinol | Δ9-THC |

| Rimonabant (B1662492) | |

| 1-Pentyl-3-(1-naphthoyl)indole | JWH-018 |

| Naphthalen-1-yl-(1-pentylindol-3-yl)methanone | JWH-018 |

| 1-(2-((4-Methoxyphenyl)methyl)cyclohexyl)-3-(2-cyanopropan-2-yl)urea | JWH-250 |

| 2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | JWH-250 |

| (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | AM-2201 |

| (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | UR-144 |

| (1-(5-Fluoropentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | 5F-UR-144 |

| N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide | AKB48 |

| Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | PB-22 |

| Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | 5F-PB-22 |

| N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | AB-CHMINACA |

| N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | ADB-PINACA |

| [1,1'-Biphenyl]-3-yl(1-pentyl-1H-indol-3-yl)methanone | AM-2233 |

| 1-Naphthalenyl(1-pentyl-1H-pyrrol-3-yl)methanone | JWH-307 |

| (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | AM-694 |

| (1-Pentyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | JWH-122 |

| (4-Ethylnaphthalen-1-yl)(1-pentylindol-3-yl)methanone | JWH-210 |

| 1-Pentyl-3-(4-chloro-1-naphthoyl)indole | JWH-398 |

| 1-(5-Fluoropentyl)-3-(1-naphthoyl)indole | AM-2201 |

| 1-Propyl-2-methyl-3-(1-naphthoyl)indole | JWH-015 |

| 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole | JWH-081 |

| 1-Propyl-3-(4-iodo-1-naphthoyl)indole | JWH-423 |

| 2-Methyl-1-propyl-3-(4-iodo-1-naphthoyl)indole | JWH-422 |

In Vitro Electrophysiological Studies (e.g., Long-Term Potentiation)

In vitro electrophysiological studies have been conducted to elucidate the effects of this compound, also known as JWH-073, on synaptic plasticity, a key neural correlate of learning and memory. nih.govresearchgate.netnih.gov One of the primary mechanisms investigated is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govfrontiersin.orgresearchgate.net

In studies utilizing hippocampal preparations from mice, the application of JWH-073 was found to interfere with the generation of LTP. nih.govnih.gov This suggests that the compound impairs cognitive functions by disrupting hippocampal synaptic transmission. nih.govnih.gov Specifically, research demonstrated a significant decrease in the potentiation of excitatory postsynaptic potentials, with an observed impairment of approximately 60% in LTP generation in the presence of JWH-073. nih.govnih.gov These findings indicate that JWH-073 can profoundly alter the synaptic mechanisms thought to underlie memory formation.

| Compound | Preparation | Effect on LTP | Magnitude of Effect |

|---|---|---|---|

| This compound (JWH-073) | Mouse Hippocampal Slices | Impairment of LTP Generation | ~60% decrease |

In Vivo Electroencephalography (EEG) Analysis

In vivo electroencephalography (EEG) studies in animal models have been employed to assess the impact of JWH-073 on brain electrical activity. nih.govresearchgate.netnih.gov These investigations have revealed that acute administration of the compound leads to significant and complex alterations in the EEG patterns in different brain regions of mice. nih.gov

In the somatosensory cortex, JWH-073 induced a series of changes in various frequency bands. nih.gov Notably, there was a maximal decrease in the alpha (α) and gamma (γ) bands at 15 minutes post-administration, and in the beta (β) band at 25 minutes. nih.gov Conversely, an increase was observed in the theta (θ) band at 25 minutes and the delta (δ) band at 2 hours. nih.gov Over a 24-hour period, a significant decrease in θ, α, and β bands was noted. nih.gov

The hippocampus also exhibited marked changes in EEG activity following JWH-073 administration. nih.govnih.gov A significant decrease across all frequency bands was observed from 10 minutes to 2 hours. nih.govnih.gov The maximal effect was seen at 30 minutes for θ and γ bands, and at 2 hours for α, β, and δ bands. nih.govnih.gov Interestingly, the δ band showed a significant increase at both 5 minutes and 24 hours post-administration. nih.govnih.gov These results suggest that JWH-073 deeply alters brain electrical responsiveness. nih.govnih.gov

| Brain Region | EEG Band | Time of Maximal Effect | Observed Change |

|---|---|---|---|

| Somatosensory Cortex | Alpha (α) | 15 min | ~23% decrease nih.gov |

| Gamma (γ) | 15 min | ~26% decrease nih.gov | |

| Beta (β) | 25 min | ~26% decrease nih.gov | |

| Theta (θ) | 25 min | ~14% increase nih.gov | |

| Delta (δ) | 2 hours | ~35% increase nih.gov | |

| Hippocampus | Theta (θ) | 30 min | ~34% decrease nih.govnih.gov |

| Gamma (γ) | 30 min | ~26% decrease nih.govnih.gov | |

| Alpha (α) | 2 hours | ~36% decrease nih.govnih.gov | |

| Beta (β) | 2 hours | ~29% decrease nih.govnih.gov | |

| Delta (δ) | 2 hours | ~15% decrease nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 1-Butyl-3-(1-naphthoyl)indole (B1673181). These techniques provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of synthetic cannabinoids. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. For compounds like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to unambiguously assign the chemical structure. researchgate.net

In the ¹H NMR spectrum of related naphthoylindoles, characteristic signals can be observed. For instance, the protons of the N-butyl group and the aromatic protons on the indole (B1671886) and naphthalene (B1677914) rings exhibit distinct chemical shifts and coupling patterns that are crucial for confirming their positions. dea.gov Similarly, ¹³C NMR spectroscopy provides data on the number and type of carbon atoms, confirming the presence of the carbonyl group, the aromatic rings, and the butyl chain. researchgate.net The combination of these NMR techniques is often required for the complete structural characterization of novel synthetic cannabinoids, especially when reference standards are unavailable. dea.gov

Mass spectrometry (MS) is a cornerstone technique for the identification of this compound due to its high sensitivity and ability to provide molecular weight and fragmentation data. High-resolution mass spectrometry (HR-MS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, which is crucial for identifying unknown substances. researchgate.net

Electron ionization (EI) is a common MS technique used in conjunction with gas chromatography. The EI mass spectrum of this compound and its analogs shows characteristic fragment ions resulting from the cleavage of the molecule. researchgate.net Studies on the closely related 1-pentyl-3-(1-naphthoyl)indole (JWH-018) have detailed the fragmentation pathways, which are analogous for the butyl variant. ojp.govnih.gov Key fragment ions typically correspond to the naphthoyl cation and the indole-containing cation, providing a structural fingerprint for identification.

Electrospray ionization (ESI) is often coupled with liquid chromatography and is a softer ionization technique, typically yielding a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion can induce fragmentation, providing structural information that aids in confirmation. scielo.br

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise spatial arrangement of atoms in a crystalline solid. smolecule.com Analysis of this compound using single-crystal X-ray diffraction has yielded detailed information on its three-dimensional geometry, including bond lengths and angles. nih.gov

The crystal structure reveals that the molecule consists of a butyl group attached to an indole ring, which is in turn linked to a naphthalene ring via a carbonyl group. nih.gov A significant structural feature is the dihedral angle between the planes of the indole and naphthalene ring systems, which has been determined to be 68.8 (5)°. nih.govdoaj.org This technique provides unambiguous confirmation of the compound's constitution and conformation in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₁NO |

| Molecular Weight (Mr) | 327.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.799 (2) |

| b (Å) | 11.529 (2) |

| c (Å) | 26.220 (5) |

| Volume (V) (ų) | 3566.7 (12) |

| Z (Molecules per unit cell) | 8 |

| Temperature (K) | 293 |

| Dihedral Angle (Indole/Naphthalene) | 68.8 (5)° |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as those found in herbal products or biological samples. When coupled with a detector, typically a mass spectrometer, these methods offer highly sensitive and specific analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the identification of this compound and other synthetic cannabinoids. researchgate.netnih.gov The compound is volatilized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact), and a mass spectrum is generated. dea.gov

The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in identification. researchgate.net However, it should be noted that GC-MS alone may not always be sufficient to distinguish between certain positional isomers, which can have very similar mass spectra and retention times. In such cases, comparison with a certified reference standard or the use of complementary techniques is necessary for unambiguous identification. researchgate.netnist.gov

| Parameter | Condition |

|---|---|

| GC Column | 12 m x 0.2 mm I.D. silica (B1680970) column (e.g., HP-1 Ultra) |

| Injection Port Temperature | 240°C |

| Oven Program | Initial 60°C, ramped to 310°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) |

| Electron Energy | 70 eV |

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the analysis of this compound, particularly for its metabolites in biological fluids. nih.gov LC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds than GC, including those that are thermally labile or non-volatile.

LC coupled with high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap analyzers (e.g., LC-QTOF-MS), allows for the sensitive screening and identification of synthetic cannabinoids and their metabolites. researchgate.netnih.gov The high mass accuracy of these instruments helps in determining the elemental composition and identifying unknown compounds. scielo.brnih.gov LC-MS/MS is used for targeted quantification and confirmation, offering excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov This technique is crucial for detecting the low concentrations of metabolites typically found in urine or blood samples. nih.govnih.gov

Immunochemical Assays for Detection and Screening

Immunochemical methods provide a valuable tool for the rapid screening of synthetic cannabinoids, including JWH-073, in biological samples. These assays are based on the principle of antigen-antibody recognition.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique widely used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. thermofisher.com In the context of synthetic cannabinoids, ELISA kits have been developed for screening purposes in urine samples. ovid.comresearchgate.net These assays are typically designed in a competitive format where the analyte in the sample competes with a labeled drug for binding to a limited number of antibody sites. mabtech.com The signal generated is inversely proportional to the concentration of the analyte in the sample. ELISA methods are advantageous for large-scale drug screening programs due to their potential for automation and high throughput, offering a cost-effective alternative to chromatographic methods for initial screening. researchgate.net

The effectiveness of an immunoassay is highly dependent on the specificity of the antibody used. Cross-reactivity studies are essential to determine the extent to which the assay's antibodies bind to compounds structurally similar to the target analyte. For synthetic cannabinoids, immunoassays are often designed to detect metabolites, which can increase the window of detection. ovid.comresearchgate.net

Several studies have evaluated the cross-reactivity of various synthetic cannabinoids and their metabolites in these assays. For instance, some ELISAs designed to detect JWH-018 and its metabolites have shown significant cross-reactivity with other synthetic cannabinoids, including metabolites of JWH-073. ovid.comresearchgate.net One study found that metabolites like JWH-073 N-(butanoic acid) and JWH-073 N-(4-hydroxybutyl) were highly cross-reactive in an immunoassay targeting JWH-018 N-pentanoic acid. nih.gov Conversely, other immunoassay kits may exhibit limited cross-reactivity. researchgate.net The degree of cross-reactivity is a critical factor, as high cross-reactivity with related compounds can enhance the effectiveness of the assay as a broad screening tool. nih.gov However, it also necessitates confirmatory analysis by a more specific method like LC-MS/MS. researchgate.net

Method Validation Parameters for Research Applications

To ensure the reliability and accuracy of analytical methods for JWH-073, rigorous validation is required. Key validation parameters are established according to international guidelines. tandfonline.com

Sensitivity is a measure of a method's ability to detect small amounts of an analyte. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise. For UPLC-MS/MS methods, the LOD for JWH-073 can be very low, demonstrating the high sensitivity of the technique.

| Matrix | Limit of Detection (LOD) | Reference |

| Whole Blood | 0.01 ng/mL | oup.comnih.gov |

| Blood | 0.08 - 0.13 ng/mL | nih.gov |

| Urine | 0.08 - 0.13 ng/mL | nih.gov |

| Plasma | 0.01 ng/mL | tandfonline.com |

| Urine | 0.003 ng/mL | tandfonline.com |

| Urine | 0.01 - 0.5 ng/mL | researchgate.net |

The Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, has been reported to be 0.05 ng/mL in whole blood and between 0.11-0.17 ng/mL in blood and urine. oup.comnih.gov

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval over which the method provides linear, accurate, and precise results. For the quantification of JWH-073, UPLC-MS/MS methods have demonstrated excellent linearity over specific concentration ranges.

| Matrix | Linear Dynamic Range | Reference |

| Whole Blood | 0.05 - 50 ng/mL | oup.comnih.gov |

| Blood | 0.1 - 50 ng/mL | nih.gov |

| Urine | 0.1 - 50 ng/mL | nih.gov |

| Plasma | Calibrators: 1 - 100 ng/mL | nih.gov |

| Urine | 0.5 - 200 ng/mL | sci-hub.boxresearchgate.net |

These validated ranges ensure that the method can accurately quantify JWH-073 across a spectrum of concentrations relevant to forensic and research applications. oup.com

Precision (Intra-run and Inter-run)

Precision in an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels: intra-run (repeatability) and inter-run (intermediate precision).

Intra-run precision is assessed by analyzing replicate samples of known concentrations within the same analytical batch. For this compound, studies have demonstrated high intra-run precision across different analytical platforms, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For example, a validated UPLC–MS-MS method for the determination of JWH-073 in postmortem whole blood reported intra-run imprecision to be between 3.5% and 6.2% at concentrations of 2 and 8 ng/mL. oup.com

Inter-run precision is determined by analyzing the same sample on different days, with different analysts, or on different instruments to assess the method's reproducibility over time. For JWH-073, a study reported inter-run imprecision ranging from 4.8% to 5.5%. oup.com Another validation study for the analysis of JWH-073 in whole blood and urine found the relative standard deviation (RSD) for accuracy to be between 7.5% and 15.0% in blood and 4.9% and 11.9% in urine, which encompasses the variability over different runs. A separate fast and robust LC-MS/MS method for JWH-073 and its metabolites in blood and urine was validated with an inter-assay precision (CV) of less than 10%. researchgate.net These findings indicate that well-validated methods can consistently and reliably quantify JWH-073.

The following table summarizes precision data for this compound from a validation study.

| Precision Type | Concentration Level 1 (2 ng/mL) | Concentration Level 2 (8 ng/mL) |

| Intra-run Imprecision (%RSD) | 3.5% | 6.2% |

| Inter-run Imprecision (%RSD) | 4.8% | 5.5% |

Accuracy and Selectivity

Accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. For this compound, various studies have reported high accuracy. One UPLC–MS-MS method showed an intra-run accuracy of 92.6% to 104.7% and an inter-run accuracy of 97.7% to 102.0%. oup.com Another validated method for whole blood and urine demonstrated accuracy ranging from 88% to 107% in whole blood and 95% to 109% in urine. nih.gov A third study reported recovery rates for JWH-073 and its metabolites to be between 75% and 95%. researchgate.net These values indicate that the methods are capable of providing results that are very close to the actual amount of the substance present in the sample.

The table below presents accuracy data for this compound from a validation study.

| Accuracy Type | Concentration Level 1 | Concentration Level 2 |

| Intra-run Accuracy (% Recovery) | 92.6% | 104.7% |

| Inter-run Accuracy (% Recovery) | 97.7% | 102.0% |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of JWH-073 analysis, this includes endogenous matrix components, other drugs, and structurally similar synthetic cannabinoids. A validation study for a UPLC/MS/MS method for JWH-073 in plasma demonstrated high selectivity by analyzing ten different lots of JWH-073-free plasma. The results showed that no endogenous plasma components interfered with the analysis of JWH-073 or its internal standards. oup.com This is crucial for forensic and clinical applications to avoid false-positive results. The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) significantly enhances selectivity by monitoring specific precursor-to-product ion transitions unique to JWH-073.

Considerations for Positional Isomers and Analogues

A significant analytical challenge in the identification of this compound is the existence of positional isomers and numerous analogues. Positional isomers have the same molecular formula and mass but differ in the position of substituents on the chemical structure. These subtle structural differences can lead to significant variations in pharmacological and toxicological effects.

The analysis of naphthoylindole compounds, in general, requires careful consideration of potential isomers. The substitution on the naphthyl ring or the indole ring can vary, leading to a wide range of possible isomers. Research into the fragmentation patterns of naphthoylindoles using techniques like electrospray ionization-quadrupole time-of-flight mass spectrometry (ESI-QTOFMS) has been conducted to develop procedures for distinguishing between positional isomers based on their mass spectral data. nih.gov

Furthermore, the synthesis of JWH-073 can potentially lead to the formation of regioisomers, such as the inverse isomer where the acyl and alkyl groups are swapped between the 1 and 3 positions of the indole ring. The electron ionization mass spectrometric (EI-MS) fragmentation patterns of 1-alkyl-3-acylindoles like JWH-073 can be compared to their inverse regioisomers, which show unique fragment ions allowing for their differentiation.

Future Directions and Emerging Research Avenues

Development of More Selective Cannabinoid Receptor Ligands

A primary focus of ongoing research is the development of ligands with greater selectivity for specific cannabinoid receptors. JWH-073 acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, though it displays a somewhat higher affinity for the CB1 receptor, which is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids wikipedia.org. The non-selective nature of compounds like JWH-073 has spurred the quest for more targeted molecules.

The development of selective CB2 receptor agonists is a significant area of interest, as the CB2 receptor is predominantly expressed in the immune system benthamdirect.comresearchgate.net. Activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects, making selective CB2 agonists promising therapeutic candidates for a variety of conditions without the undesirable central nervous system effects mediated by CB1 receptors nih.govrsc.org. For instance, the cannabimimetic indole (B1671886) 1-propyl-2-methyl-3-(1-naphthoyl)indole (JWH-015) exhibits significant selectivity for the CB2 receptor with weak affinity for the CB1 receptor benthamdirect.comresearchgate.net.

Conversely, research is also exploring the therapeutic potential of peripherally restricted CB1 agonists. These compounds are designed to act on CB1 receptors located outside the central nervous system, which could be beneficial for treating conditions like neuropathic pain without inducing psychoactive side effects nih.gov. Furthermore, the concepts of ligand-biased signaling and allosteric modulation are being investigated as strategies to fine-tune the activity of cannabinoid receptors, potentially leading to the development of safer and more effective cannabinoid-based therapeutics nih.gov.

Table 1: Selectivity of Various Synthetic Cannabinoids for CB1 and CB2 Receptors

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Selectivity |

|---|---|---|---|

| JWH-073 | 8.9 - 12.9 | 38 | ~5x for CB1 |

| JWH-015 | >1000 | 13.8 | >72x for CB2 |

| JWH-133 | 680 | 3.4 | 200x for CB2 |

| AM1241 | 890 | 4.4 | ~202x for CB2 |

Investigation of Novel Receptor Targets beyond CB1 and CB2

There is a growing body of evidence suggesting that the pharmacological effects of synthetic cannabinoids, including JWH-073, may not be exclusively mediated by CB1 and CB2 receptors. Researchers are actively investigating other potential molecular targets nih.govresearchgate.net. Among these are orphan G-protein-coupled receptors (GPCRs), such as GPR55 and GPR18, and transient receptor potential (TRP) channels nih.govresearchgate.netrsc.org.

Advanced Computational and In Silico Modeling for Drug Design

The development of JWH-073 was itself a product of computational chemistry, designed by melding the structural features of Δ9-tetrahydrocannabinol (Δ9-THC) and the prototypic aminoalkylindole WIN 55,212-2 nih.gov. This underscores the importance of computational and in silico modeling in the design of novel cannabinoid receptor ligands.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity nih.govresearchgate.net. By systematically modifying the structure of a lead compound like JWH-073 and evaluating the effects on receptor binding and functional activity, researchers can build predictive models. These models, often enhanced by machine learning and artificial intelligence, can then be used to design new molecules with desired properties, such as increased selectivity or improved metabolic stability mdpi.com. This in silico approach accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.

Exploration of Specific Metabolic Enzymes and Pathways

A significant finding is that some of the metabolites of JWH-073 are not inert but retain high affinity and act as potent agonists at both CB1 and CB2 receptors nih.govresearchgate.net. This metabolic activation can contribute to the prolonged and potentially distinct effects of the parent compound.

Future research is focused on identifying the specific cytochrome P450 (CYP) enzymes responsible for the initial oxidative metabolism and further characterizing the activity of the various UDP-glucuronosyltransferase (UGT) isoforms involved in the conjugation and subsequent elimination of the hydroxylated metabolites. A deeper understanding of these metabolic pathways is essential for predicting potential drug-drug interactions and for interpreting toxicological findings. Studies have identified UGT1A1, UGT1A3, UGT1A9, UGT1A10, and UGT2B7 as major enzymes in the glucuronidation of hydroxylated JWH-073 metabolites nih.gov.

Table 2: Major UGT Enzymes Involved in the Glucuronidation of JWH-073 Metabolites

| UGT Isoform | Role in Metabolism |

|---|---|

| UGT1A1 | Major enzyme involved |

| UGT1A3 | Major enzyme involved |

| UGT1A9 | Major enzyme involved |

| UGT1A10 | Major enzyme involved |

| UGT2B7 | Major enzyme involved |

Application of Novel Analytical Techniques for Structural Characterization of Emerging Analogs

The clandestine nature of the synthetic cannabinoid market leads to the continuous emergence of new analogs designed to circumvent legal restrictions. This presents a significant challenge for forensic and clinical laboratories. Consequently, there is a constant need to develop and apply novel and advanced analytical techniques for the unambiguous identification and structural characterization of these emerging compounds forensicsciencereview.comnih.gov.

While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are workhorse techniques for the detection of known synthetic cannabinoids like JWH-073, the identification of novel, uncharacterized analogs often requires more sophisticated approaches researchgate.netnih.govnih.govnih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help in determining the elemental composition of an unknown compound. For definitive structural elucidation, spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) are indispensable nih.gov. The integration of these powerful analytical tools is crucial for keeping pace with the evolving landscape of synthetic cannabinoids.

Q & A

Q. What are the standard synthetic routes for 1-Butyl-3-(1-naphthoyl)indole, and how can reaction yields be optimized?

The compound is typically synthesized via Friedel-Crafts acylation using indole derivatives and 1-naphthoyl chloride. For example, tin(IV) chloride (SnCl₄) in dichloromethane facilitates the reaction, yielding ~16–90% depending on substituents and conditions . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of indole to acyl chloride), solvent choice, and reaction time. Lower yields (e.g., 16% for compound 25 in ) may result from steric hindrance or competing side reactions, while high yields (90% for compound 26 ) are achieved via demethylation or reduction steps .

Q. How is the purity and structural integrity of synthesized derivatives validated?